molecular formula C28H33NO6 B11154536 N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Cat. No.: B11154536
M. Wt: 479.6 g/mol
InChI Key: OBYDZJOIQKENEV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a dimethoxyphenyl group with a tetrahydrocyclopenta[c]chromen moiety, linked through an acetamide bridge. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydrocyclopenta[c]chromen Core:

    Introduction of the Hexyl Group:

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Acetamide Linkage:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrocyclopenta[c]chromen core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the tetrahydrocyclopenta[c]chromen core.

    Reduction Products: Reduced forms of the carbonyl groups, such as alcohols.

    Substitution Products: Substituted derivatives of the dimethoxyphenyl group with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and the development of new materials.

    Biology: Its potential biological activity can be explored for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Medicine: The compound may have therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.

    Industry: Its chemical properties can be utilized in the development of advanced materials, such as polymers and coatings, with specific functional attributes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrochromen-7-yl)oxy]acetamide: A structurally similar compound with slight variations in the chromen core.

    N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrobenzopyran-7-yl)oxy]acetamide: Another similar compound with a benzopyran core instead of the cyclopenta[c]chromen core.

Uniqueness: The uniqueness of N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H33NO6

Molecular Weight

479.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C28H33NO6/c1-4-5-6-7-9-18-14-22-20-10-8-11-21(20)28(31)35-25(22)16-24(18)34-17-27(30)29-23-13-12-19(32-2)15-26(23)33-3/h12-16H,4-11,17H2,1-3H3,(H,29,30)

InChI Key

OBYDZJOIQKENEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=C(C=C(C=C3)OC)OC)OC(=O)C4=C2CCC4

Origin of Product

United States

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